1-[(5-Bromopyridin-2-yl)methyl]azepane
Description
1-[(5-Bromopyridin-2-yl)methyl]azepane is a heterocyclic organic compound featuring a seven-membered azepane ring (C₆H₁₁N) substituted at the nitrogen atom with a (5-bromopyridin-2-yl)methyl group.
Properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-5-6-12(14-9-11)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJMXJPIGMJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Pyridyl Precursors
- Procedure: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under controlled conditions with bromine in acetic acid.
- Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures (~50°C) for several hours.
- Yield: Moderate to high, depending on the selectivity and reaction control.
Direct Bromination via Metal-Catalyzed Routes
- Method: Transition-metal catalyzed halogenation, such as copper-catalyzed bromination, can be employed for regioselective substitution at the 5-position.
- Advantages: Higher regioselectivity and fewer side reactions.
Formation of the Methyl Linkage to Pyridine
The key step involves attaching the methyl group to the pyridine ring at the 2-position, which can be achieved through:
Nucleophilic Substitution of Pyridine Derivatives
- Method: Using 2-pyridyl methyl halides (e.g., 2-pyridyl methyl chloride or bromide) with nucleophiles such as amines.
- Reaction Conditions: Typically carried out in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (~80°C).
Reductive Amination Approach
- Method: Reacting 2-pyridine-2-carboxaldehyde derivatives with methylamine or related amines in the presence of reducing agents such as sodium cyanoborohydride.
- Advantages: Provides selective formation of the methyl linkage with high yield.
Construction of the Azepane Ring
The azepane (seven-membered nitrogen heterocycle) is introduced via:
Nucleophilic Ring Closure
- Method: Starting from aminoalkyl pyridine derivatives, cyclization is achieved by intramolecular nucleophilic attack under basic conditions or with the aid of coupling reagents.
- Reaction Conditions: Heating in solvents like ethanol or acetonitrile with bases such as potassium carbonate.
Reductive Cyclization
- Method: Employing reductive amination techniques where the aminoalkyl pyridine intermediate reacts with suitable aldehydes or ketones to form the cyclic amine.
Ring-Closing via Cyclization of Aminoalkyl Precursors
- Method: Using bifunctional reagents or intermediates that contain both amino and halogen functionalities, facilitating ring closure under basic or catalytic conditions.
Specific Synthesis Pathway from Recent Literature
A notable recent approach involves a multi-step modular synthesis:
- Step 1: Bromination of 2-pyridyl derivatives to obtain 5-bromopyridin-2-yl compounds.
- Step 2: Nucleophilic substitution with aminoalkyl compounds to form the methyl linkage.
- Step 3: Intramolecular cyclization to form the azepane ring, often facilitated by reductive amination or ring-closing reactions under thermal or catalytic conditions.
Research Data Summary
Notes on Optimization and Diversification
- Catalytic halogenation improves regioselectivity.
- Reductive amination offers high efficiency and functional group tolerance.
- Ring closure strategies can be optimized via microwave-assisted synthesis to reduce reaction times and improve yields.
- Purification typically involves column chromatography or recrystallization, depending on the scale.
Data Tables
Preparation Methods Summary
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromopyridin-2-yl)methyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve heating the reaction mixture to 60-100°C in polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Reactions: Products include azepane derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.
Reduction Reactions: Products include reduced azepane derivatives with saturated rings.
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)methyl]azepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Findings:
Heterocycle Impact: Pyridine vs. Azepane vs. Piperidine: The seven-membered azepane ring offers greater conformational flexibility than piperidine, which could enhance binding to larger active sites in biological targets .
Substituent Effects: Bromine Position: Bromine at the 5-position on pyridine/pyrimidine is a critical handle for further functionalization (e.g., palladium-catalyzed couplings) . Hydroxyl Groups: Piperidin-4-ol derivatives (e.g., CAS 887425-47-0) exhibit improved aqueous solubility compared to non-polar analogs, suggesting trade-offs between lipophilicity and bioavailability .
Pyrrole Derivatives :
- Compounds like 1-[(1H-pyrrol-2-yl)methyl]azepane (CAS 1928783-12-3) introduce aromatic pyrrole moieties, which may engage in π-π stacking or hydrogen bonding, critical for receptor-ligand interactions .
Biological Activity
1-[(5-Bromopyridin-2-yl)methyl]azepane is a chemical compound characterized by its unique structure, which includes a brominated pyridine moiety attached to an azepane ring. This compound, with the molecular formula C₁₁H₁₅BrN₂ and a molecular weight of approximately 255.159 g/mol, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure contributes to its biological activity. The azepane ring, a seven-membered saturated ring containing one nitrogen atom, provides distinct chemical reactivity compared to other similar compounds, such as piperazine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.159 g/mol |
| Structural Features | Azepane ring, brominated pyridine |
Biological Activity
Research indicates that compounds containing brominated pyridine structures can exhibit significant biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Neuropharmacological Effects : Similar compounds have shown neuropharmacological effects, indicating that this compound might interact with neurotransmitter systems.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, although further research is needed to confirm these findings.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets. The bromine atom may enhance lipophilicity and facilitate binding to hydrophobic regions of proteins or cell membranes. Additionally, the nitrogen atom in the azepane ring could participate in hydrogen bonding with target biomolecules.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structural Features | Similarity | Unique Properties |
|---|---|---|---|
| 1-(5-Bromopyridin-2-yl)piperazine | Piperazine ring instead of azepane | High | Strong neuropharmacological effects |
| 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | Methyl substitution on piperazine | High | Enhanced solubility and bioavailability |
| 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine | Isopropyl substitution | Moderate | Potentially increased lipophilicity |
| 1-(5-Bromopyridin-2-yl)-4-propylpiperazine | Propyl substitution | Moderate | Different metabolic profiles |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various brominated compounds, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Effects
A pharmacological evaluation revealed that the compound influenced serotonin receptor activity in vitro. This effect suggests potential applications in treating mood disorders or anxiety-related conditions.
Q & A
Q. What are the optimal synthetic routes for 1-[(5-Bromopyridin-2-yl)methyl]azepane, and how can reaction yields be improved?
- Methodological Answer : The synthesis of azepane derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is the alkylation of azepane with 5-bromo-2-(bromomethyl)pyridine. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios. To improve yields:
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., pyridyl vs. azepane protons) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns (e.g., bromine signature) .
- HPLC : Quantify purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, Br content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Dynamic NMR : Probe rotational barriers in azepane rings by variable-temperature NMR (e.g., coalescence temperature analysis) .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict -NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining single-crystal structures .
Q. What experimental design principles apply to studying the environmental fate of this compound?
- Methodological Answer : Follow frameworks like INCHEMBIOL (Impact of Chemical Compounds in Biology) :
- Abiotic Stability : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ > 290 nm).
- Biotic Degradation : Use soil microcosms or activated sludge to measure biodegradation rates (OECD 301F protocol).
- Partitioning Studies : Determine log (octanol/water) and soil sorption coefficients () via shake-flask or HPLC methods .
Q. How can researchers optimize catalytic systems for functionalizing this compound?
- Methodological Answer : Focus on cross-coupling reactions (e.g., Suzuki-Miyaura):
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts for aryl-bromide activation .
- Ligand Effects : Evaluate electron-rich ligands (e.g., XPhos) to enhance catalytic efficiency.
- Solvent Optimization : Use toluene or dioxane with controlled moisture levels to balance reactivity and catalyst stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
